2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole and an appropriate alkyne.
Acetylation: The triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-(trifluoromethyl)-1H-1,2,3-triazole: Another triazole derivative with a trifluoromethyl group.
Uniqueness
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of both the methyl and trifluoromethyl groups, which can enhance its biological activity and stability. The acetamide group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Properties
Molecular Formula |
C6H7F3N4O |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C6H7F3N4O/c1-13-5(6(7,8)9)3(11-12-13)2-4(10)14/h2H2,1H3,(H2,10,14) |
InChI Key |
ZYVVKUZNIJOLGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.